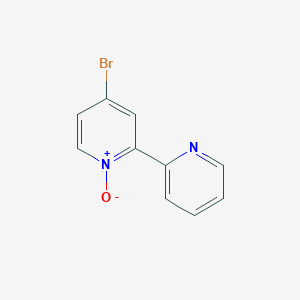

![molecular formula C6H5N3O B1612157 3H-Imidazo[4,5-b]pyridin-6-ol CAS No. 1023815-26-0](/img/structure/B1612157.png)

3H-Imidazo[4,5-b]pyridin-6-ol

Overview

Description

3H-Imidazo[4,5-b]pyridin-6-ol, also known as 3H-IP, is an organic compound belonging to the imidazopyridine family of heterocyclic compounds. It is a colorless, water-soluble, and thermally stable compound. 3H-IP has been widely studied due to its potential applications in the fields of medicine, biochemistry, and materials science. It has been used in a variety of research studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anticancer and Antimicrobial Activity

3H-Imidazo[4,5-b]pyridin-6-ol derivatives have shown significant potential in anticancer and antimicrobial applications. Research indicates that certain synthesized compounds of this chemical exhibit notable antibacterial and antifungal activities. Additionally, some derivatives demonstrate prominent activity against breast cancer cell lines, suggesting its potential as a template for developing anticancer agents (Shelke et al., 2017).

Corrosion Inhibition

Imidazo[4,5-b]pyridin-6-ol derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion. Studies using various methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy revealed that these derivatives act as mixed-type inhibitors, showing high inhibition performance (Saady et al., 2021).

Molecular Structure and Vibrational Analysis

Research has been conducted on the molecular structure and vibrational energy levels of this compound. Studies using density functional theory (DFT) have provided insights into its bond lengths, angles, and hydrogen bonding characteristics. These studies are crucial for understanding the chemical's properties and potential applications (Lorenc et al., 2008).

Anti-Inflammatory Agents

Some this compound derivatives have been investigated for their potential as anti-inflammatory agents. These studies involve in vitro evaluation of COX-1 and COX-2 inhibitory activity, providing insights into the compounds' potential in developing novel anti-inflammatory medications (Kirwen et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridin-6-ol are IKK-ε and TBK1 . These proteins are known to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in numerous disease conditions .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent activation of NF-kappaB . As a result, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 by this compound affects the NF-kappaB pathway . This pathway is involved in the regulation of immune response, inflammation, and cell survival . Therefore, the compound’s action can have significant downstream effects on these biological processes .

Pharmacokinetics

Similar compounds in the imidazole class are known to have good oral bioavailability and are highly soluble in water and other polar solvents . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The inhibition of IKK-ε and TBK1 by this compound leads to the suppression of the NF-kappaB pathway . This can result in the reduction of inflammation, immune response, and cell survival . Therefore, the compound may have potential therapeutic applications in conditions such as cancer, autoimmune diseases, and infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s bioavailability and efficacy . .

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKCVUZFBPLUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600726 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1023815-26-0 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

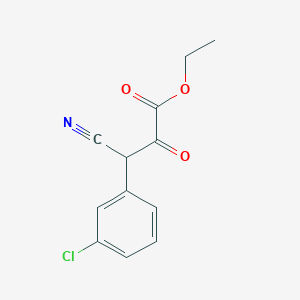

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

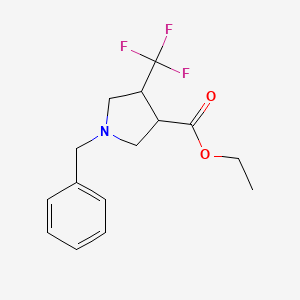

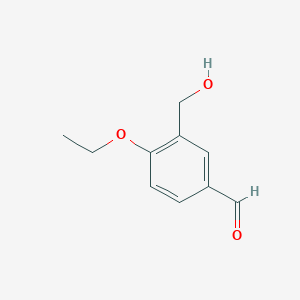

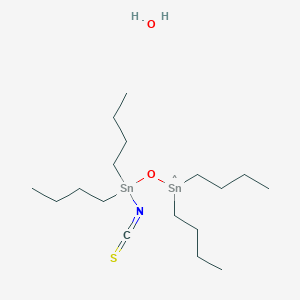

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)

![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)